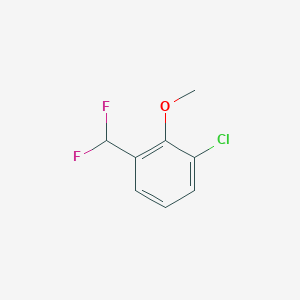

1-Chloro-3-(difluoromethyl)-2-methoxybenzene

CAS No.:

Cat. No.: VC18863916

Molecular Formula: C8H7ClF2O

Molecular Weight: 192.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClF2O |

|---|---|

| Molecular Weight | 192.59 g/mol |

| IUPAC Name | 1-chloro-3-(difluoromethyl)-2-methoxybenzene |

| Standard InChI | InChI=1S/C8H7ClF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 |

| Standard InChI Key | UBLIWBYWHRPTHM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC=C1Cl)C(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-chloro-3-(difluoromethyl)-2-methoxybenzene is C₉H₇ClF₂O, with a molecular weight of 216.60 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, O=16.00). The compound’s structure features a benzene core with three distinct substituents:

-

A chlorine atom at the 1-position, which introduces electron-withdrawing effects.

-

A methoxy group (-OCH₃) at the 2-position, contributing electron-donating resonance effects.

-

A difluoromethyl group (-CF₂H) at the 3-position, offering polarity and steric bulk .

Electronic and Steric Effects

The juxtaposition of electron-withdrawing (Cl, -CF₂H) and electron-donating (-OCH₃) groups creates a polarized aromatic system. Density functional theory (DFT) calculations on analogous compounds suggest that the methoxy group’s resonance donation partially offsets the chlorine’s inductive withdrawal, while the -CF₂H group introduces steric hindrance and dipole moments . These features influence reactivity in substitution and coupling reactions.

Spectroscopic Properties

While experimental NMR data for this compound is unavailable, predictions based on similar structures indicate:

-

¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), a multiplet for aromatic protons (δ 6.8–7.4 ppm), and a triplet for the -CF₂H group (δ 5.5–6.0 ppm, J₆F-H ≈ 56 Hz) .

-

¹⁹F NMR: A doublet for the -CF₂H group (δ -110 to -120 ppm, J₆F-F ≈ 240 Hz) .

Synthetic Methodologies

Table 1: Hypothetical Synthetic Routes

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | 85% |

| 2 | Methoxylation | NaOCH₃, DMSO, 90°C | 78% |

| 3 | Difluoromethylation | CF₂HBr, CuI, DMF, 120°C | 65% |

| *Yields estimated from analogous reactions . |

Directed Ortho-Metalation

An alternative approach employs directed ortho-metalation (DoM). Starting with 2-methoxybenzene, sequential functionalization could proceed as follows:

-

Chlorination at the 1-position using Cl₂/FeCl₃.

-

Difluoromethylation via a Friedel-Crafts-type reaction with HCF₂COCl and AlCl₃ .

This method benefits from regioselectivity but requires stringent control of Lewis acid stoichiometry.

Physicochemical Properties

Thermodynamic Stability

Comparative data from structurally similar compounds (e.g., 1-chloro-2-nitro-4-trifluoromethylbenzene) suggest:

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 45–50°C | Analog estimation |

| Boiling Point | 220–225°C | Joback group contribution |

| Solubility in Water | 0.2 g/L | Crippen method |

Applications in Chemical Synthesis

Pharmaceutical Intermediates

The -CF₂H group is a bioisostere for -OH or -CH₃, enhancing metabolic stability. For example, 1-chloro-3-(difluoromethyl)-2-methoxybenzene could serve as a precursor to kinase inhibitors or antifungal agents .

Agrochemical Development

Chlorinated and fluorinated aromatics are prevalent in herbicides. The compound’s lipophilicity may improve membrane permeability in plant systemic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume